

Tributyl(iodomethyl)stannane: A Versatile Reagent in Medicinal Chemistry

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Compound of Interest

Compound Name: *Tributyl(iodomethyl)stannane*

Cat. No.: *B1310542*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tributyl(iodomethyl)stannane $[(CH_3CH_2CH_2CH_2)_3SnCH_2I]$ is a valuable and versatile organotin reagent in medicinal chemistry. Its primary utility lies in its role as a stable precursor to highly reactive intermediates, enabling the introduction of a methylene or substituted methylene group into a wide range of molecular scaffolds. This reagent is particularly significant for the construction of complex cyclic systems and the synthesis of functionalized building blocks crucial for the development of novel therapeutic agents.

While organotin compounds necessitate careful handling and purification to remove tin residues, their application is often justified by the mild reaction conditions and high functional group tolerance they offer.^[1] This document provides an overview of the key applications of **tributyl(iodomethyl)stannane** in medicinal chemistry, complete with detailed experimental protocols and quantitative data for selected transformations.

Key Applications in Medicinal Chemistry

The primary applications of **tributyl(iodomethyl)stannane** in a medicinal chemistry context revolve around its conversion into more reactive species, which then participate in carbon-carbon bond formation. The two main pathways involve:

- Generation of (Tributylstannyli)methyl lithium: Transmetalation of **tributyl(iodomethyl)stannane** with a strong base, typically n-butyllithium, generates

(tributylstanny)ethylmagnesium bromide. This nucleophilic species is a powerful tool for methylenation reactions, including the formation of cyclopropanes.

- Formation of α -Heteroatom-Substituted Stannanes: **Tributyl(iodomethyl)stannane** acts as an electrophile in reactions with heteroatom nucleophiles (e.g., alcohols, amines) to form α -alkoxy or α -amino stannanes. These compounds are stable, isolable intermediates that can be activated for subsequent carbon-carbon bond-forming reactions.^{[1][2]} A prime example is their use in the Stannylamine Protocol (SnAP) for the synthesis of substituted morpholines.^{[3][4][5]}

These applications have led to the synthesis of various biologically relevant scaffolds, including functionalized heterocycles and cyclopropyl-containing molecules, which are present in numerous bioactive natural products and pharmaceuticals.

Data Presentation

The following tables summarize quantitative data for key reactions involving **tributyl(iodomethyl)stannane** and its derivatives.

Table 1: Synthesis of **Tributyl(iodomethyl)stannane**

Starting Material	Reagents	Solvent	Time (h)	Temperature (°C)	Yield (%)	Reference
Tributyl(chloromethyl)stannane	Sodium Iodide	Acetone	12	Reflux	92-95	[1]

Table 2: Application in the Synthesis of a C-Substituted Morpholine via SnAP Reagent

Aldehyde	SnAP Reagent	Coupling Conditions	Product	Yield (%)	Reference
2-Chloro-4-fluorobenzaldehyde	1-((Tributylstan-nyl)methoxy)propan-2-amine	Cu(OTf) ₂ , 2,6-lutidine, CH ₂ Cl ₂ /HFIP	2-(2-Chloro-4-fluorophenyl)-5-methylmorpholine	65	[3][4]

Experimental Protocols

Protocol 1: Preparation of Tributyl(iodomethyl)stannane[1]

This protocol describes the synthesis of **tributyl(iodomethyl)stannane** from tributyl(chloromethyl)stannane.

Materials:

- Tributyl(chloromethyl)stannane
- Sodium iodide (NaI)
- Acetone
- Hexanes
- Silica gel
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator

- Chromatography column

Procedure:

- To a solution of tributyl(chloromethyl)stannane in acetone, add an excess of sodium iodide.
- Heat the reaction mixture to reflux and stir for 12 hours.
- After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.
- Suspend the resulting residue in hexanes and filter through a plug of silica gel to remove the inorganic salts.
- Rinse the silica gel plug with additional hexanes.
- Combine the filtrates and concentrate under reduced pressure to afford **tributyl(iodomethyl)stannane** as a colorless oil. On a specific scale, 12.3 g (92%) of the product was obtained.[1]

Storage: **Tributyl(iodomethyl)stannane** can decompose over time and should be stored as a degassed 1 M solution in hexanes at -10 °C for best results.[1]

Protocol 2: Synthesis of a C-Substituted Morpholine using a SnAP Reagent[3][4]

This protocol details the synthesis of 2-(2-chloro-4-fluorophenyl)-5-methylmorpholine using a SnAP reagent derived from **tributyl(iodomethyl)stannane**.

Part A: Synthesis of the SnAP Reagent (1-((Tributylstannyl)methoxy)propan-2-amine)

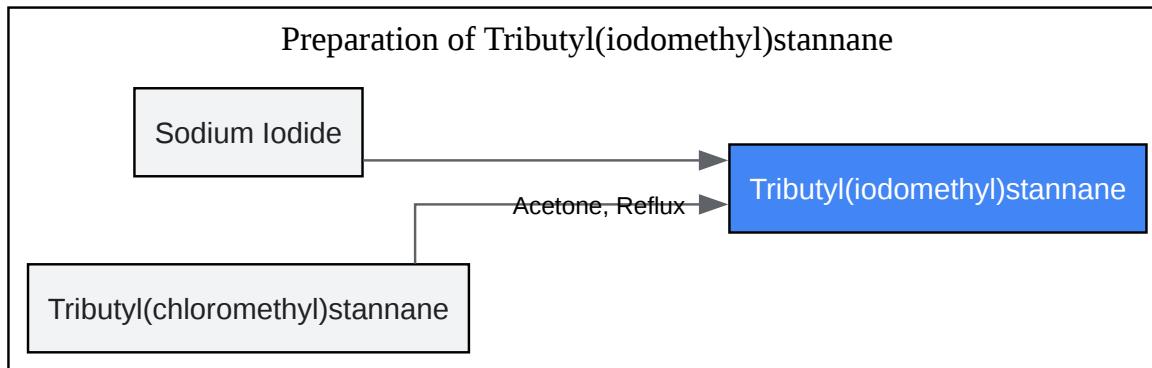
- To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), add DL-alaninol dropwise at 0-5 °C.
- Stir the mixture at room temperature for 2 hours.
- Cool the resulting suspension to 0-5 °C and add a solution of **tributyl(iodomethyl)stannane** in THF dropwise.

- Allow the reaction to stir at room temperature for 6 hours.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to yield the SnAP reagent as a colorless oil (78% yield).[3]

Part B: Synthesis of the Morpholine

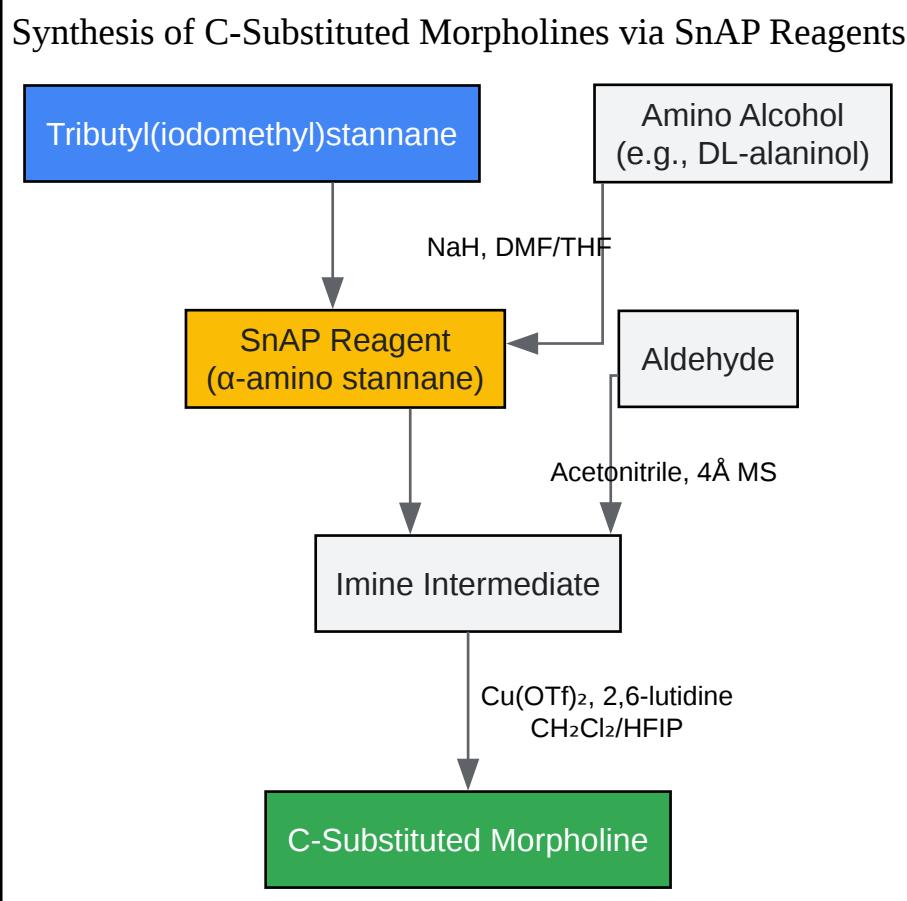
- To a mixture of the SnAP reagent and 4 Å molecular sieves in acetonitrile, add 2-chloro-4-fluorobenzaldehyde.
- Stir the suspension at room temperature for 4 hours to form the imine.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- In a separate flask, prepare a solution of copper(II) trifluoromethanesulfonate ($\text{Cu}(\text{OTf})_2$) and 2,6-lutidine in a mixture of dichloromethane (CH_2Cl_2) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
- Add the crude imine to the copper(II) solution and stir at room temperature for 12 hours.
- Quench the reaction with a 1:1 mixture of water and ammonium hydroxide.
- Extract the aqueous layer with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel chromatography to afford 2-(2-chloro-4-fluorophenyl)-5-methylmorpholine as a yellow oil (65% yield).[3][4]

Mandatory Visualizations



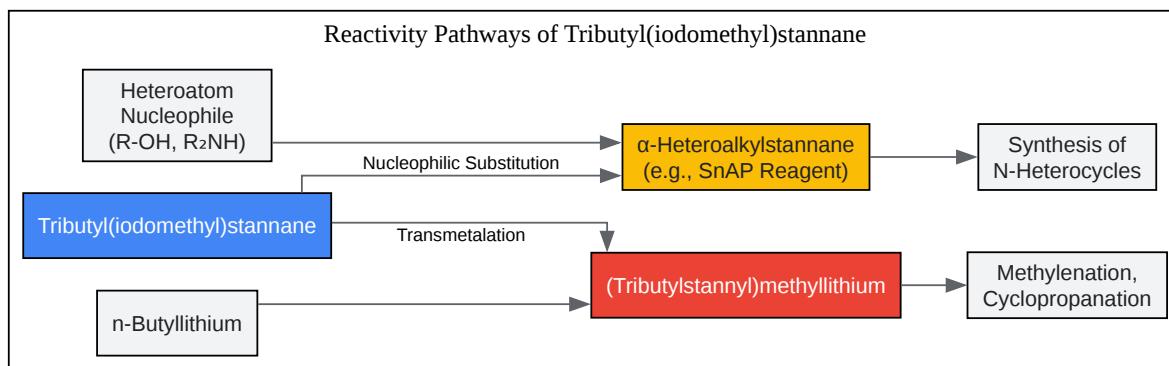
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Preparation of **Tributyl(iodomethyl)stannane**.



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Workflow for Morpholine Synthesis using SnAP Reagents.



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Key Reactivity Pathways.

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